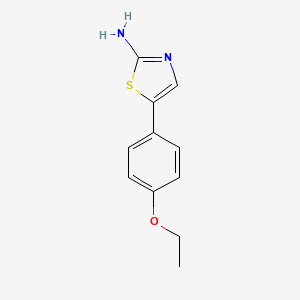

5-(4-Ethoxyphenyl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2OS |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

5-(4-ethoxyphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-9-5-3-8(4-6-9)10-7-13-11(12)15-10/h3-7H,2H2,1H3,(H2,12,13) |

InChI Key |

GAHGPLGRVMPKCG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN=C(S2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 5 4 Ethoxyphenyl Thiazol 2 Amine

Retrosynthetic Analysis and Key Precursors for 5-(4-Ethoxyphenyl)thiazol-2-amine Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnection breaks the thiazole (B1198619) ring, identifying the key precursors required for its assembly.

The primary disconnection severs the C-S and C-N bonds within the thiazole ring, a strategy aligned with the well-established Hantzsch thiazole synthesis. This approach reveals two fundamental building blocks: thiourea (B124793) and an α-haloketone. Specifically, for the target molecule, the precursors are identified as:

Thiourea : This molecule provides the N-C-S backbone necessary for the formation of the 2-aminothiazole core.

2-Bromo-1-(4-ethoxyphenyl)ethan-1-one : This α-bromoketone serves as the three-carbon fragment, incorporating the 4-ethoxyphenyl substituent at the 5-position of the resulting thiazole ring.

An alternative disconnection strategy could involve the formation of the C5-aryl bond at a later stage of the synthesis. However, the Hantzsch approach is generally more direct and efficient for this class of compounds.

The key precursors for the synthesis of this compound are therefore thiourea and a suitably substituted phenacyl halide, most commonly 2-bromo-1-(4-ethoxyphenyl)ethan-1-one. The latter can be prepared from 4-ethoxyacetophenone through bromination.

Classical and Modern Synthetic Routes to this compound and its Analogs

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. rsc.org The classical approach involves the condensation of an α-haloketone with a thioamide, or in the case of 2-aminothiazoles, thiourea. For the synthesis of this compound, this involves the reaction of 2-bromo-1-(4-ethoxyphenyl)ethan-1-one with thiourea.

The reaction mechanism proceeds through the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Modern adaptations of the Hantzsch synthesis often focus on improving reaction conditions, yields, and environmental impact. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction showed a significant improvement in yield (up to 95%) and a reduction in reaction time to 30 minutes, compared to lower yields and an 8-hour reaction time under conventional reflux. nih.gov

The following table provides representative yields for the Hantzsch synthesis of various 5-aryl-2-aminothiazoles, illustrating the efficiency of this method.

| α-Haloketone Precursor | Product | Yield (%) | Reference |

| 2-Bromo-1-phenylethanone | 5-Phenylthiazol-2-amine | Not specified | mdpi.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95 | nih.gov |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 5-(4-Methoxyphenyl)thiazol-2-amine | Not specified | nanobioletters.com |

| 2-Bromo-1-(p-tolyl)ethanone | 5-(p-Tolyl)thiazol-2-amine | Not specified | nanobioletters.com |

This table is representative and specific yields for this compound may vary depending on the exact reaction conditions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of substituted thiazoles.

One such strategy involves a one-pot condensation of an aldehyde, an amine, and a sulfur source. For the synthesis of 5-aryl-2-aminothiazoles, this could involve the reaction of an aryl aldehyde, a source of the amino group, and a sulfur-containing component. A study by Bouherrou et al. describes an efficient one-pot, three-component synthesis of Hantzsch thiazole derivatives from an α-haloketone, thiourea, and a substituted benzaldehyde. nih.gov This approach allows for the introduction of diversity at multiple positions of the thiazole ring in a single step.

Another MCR approach involves the reaction of nitroepoxides with cyanamide and sodium sulfide to generate 2-aminothiazoles. nih.gov While this method is effective, its scope can be limited by the availability of the requisite nitroepoxide precursors. nih.gov

The general mechanism for a three-component synthesis of a 5-aryl-2-aminothiazole often involves the in-situ formation of an intermediate that then undergoes cyclization. For example, the reaction between an aldehyde and a compound containing an active methylene group can form a Knoevenagel adduct, which then undergoes a Michael addition with a sulfur nucleophile, followed by cyclization and aromatization. nih.gov

Beyond the classical Hantzsch synthesis and multicomponent reactions, several novel cyclization strategies have been developed for the construction of the thiazole ring.

One notable approach is the domino alkylation-cyclization reaction of propargyl bromides with thioureas. organic-chemistry.org This method provides a rapid and efficient route to 2-aminothiazoles under microwave irradiation. The reaction proceeds via an initial S-alkylation of the thiourea with the propargyl bromide, followed by an intramolecular cyclization to form the thiazole ring.

Another innovative method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine. nih.govpharmaguideline.com This reaction provides a route to 5-arylthiazoles, which can then be further functionalized at the 2-position.

Furthermore, cyclization of α-oxodithioesters with tosylmethyl isocyanide or ethyl isocyanoacetate has been reported to yield 5-acylthiazole derivatives. nih.gov These novel cyclization strategies offer alternative pathways to the thiazole core, sometimes avoiding the use of lachrymatory α-haloketones.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bepls.com The synthesis of thiazoles has been an active area for the application of these principles.

A significant advancement in the green synthesis of thiazoles is the development of solvent-free reaction conditions. The Hantzsch condensation of 2-bromoacetophenones with thiourea can be carried out without a catalyst and solvent, with the reaction proceeding to completion in a matter of seconds with good yields. organic-chemistry.org This approach not only reduces the environmental impact associated with solvent use but also simplifies the work-up procedure.

The use of environmentally benign solvents is another key aspect of green chemistry. Water and polyethylene glycol (PEG) have been explored as alternative reaction media for thiazole synthesis. bepls.com For instance, a catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been successfully carried out in PEG-400. bepls.com

The following table summarizes some green chemistry approaches for the synthesis of thiazole derivatives.

| Green Chemistry Approach | Reaction | Advantages | Reference |

| Solvent-Free Synthesis | Hantzsch condensation of 2-bromoacetophenones with thiourea | Rapid reaction, easy work-up, reduced waste | organic-chemistry.org |

| Microwave-Assisted Synthesis | Hantzsch reaction of α-haloketones with thioureas | Reduced reaction times, improved yields | nih.gov |

| Use of Green Solvents (PEG-400) | Reaction of α-diazoketones with thiourea | Catalyst-free, environmentally benign solvent | bepls.com |

| One-Pot Multicomponent Reaction | Condensation of α-haloketone, thiourea, and benzaldehyde | High atom economy, operational simplicity | nih.gov |

Catalytic and Biocatalytic Approaches for Enhanced Selectivity and Yield

Modern synthetic chemistry continually seeks greener, more efficient, and highly selective methods for molecule construction. For the synthesis of this compound and related 2-aminothiazoles, catalytic and biocatalytic approaches offer significant advantages over traditional methods. These strategies often lead to higher yields, milder reaction conditions, and improved regioselectivity.

Catalytic advancements in the Hantzsch thiazole synthesis, the cornerstone reaction for this class of compounds, have been a primary focus. The reaction traditionally involves the condensation of an α-haloketone with a thiourea. For this compound, the precursors would be 2-halo-1-(4-ethoxyphenyl)ethanone and thiourea. Various catalysts have been employed to enhance the efficiency of this transformation.

Heterogeneous catalysts, such as silica-supported tungstosilisic acid, have demonstrated efficacy in one-pot, multi-component syntheses of Hantzsch thiazole derivatives. nih.gov These catalysts are reusable and facilitate reactions under environmentally benign conditions, including conventional heating or ultrasonic irradiation, often resulting in high yields (79-90%). nih.govbepls.com While not specifically documented for this compound, this methodology is applicable to a wide range of substituted benzaldehydes, suggesting its potential for the target molecule. bepls.com

Microwave-assisted synthesis represents another catalytic approach that significantly accelerates the Hantzsch reaction, often leading to improved yields and shorter reaction times compared to conventional heating. nih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was successfully achieved in good to excellent yields under microwave irradiation. nih.gov This technique, combined with suitable catalysts, can be a powerful tool for the efficient synthesis of this compound.

Biocatalysis offers a green and highly selective alternative. Chitosan-based biocatalysts, for example, have been utilized for the synthesis of thiazole derivatives under ultrasonic irradiation. nih.gov A modified chitosan hydrogel (TCsSB) has shown heightened catalytic activity, likely due to the presence of hydrazine groups that facilitate key proton transfer steps in the reaction mechanism. nih.gov This method provides advantages like mild reaction conditions, rapid reaction times, and high yields, with the biocatalyst being reusable. nih.gov

The table below summarizes various catalytic approaches applicable to the synthesis of 5-aryl-2-aminothiazoles, with projected applicability to this compound.

| Catalyst System | Reaction Conditions | Typical Yields (%) | Selectivity/Advantages |

| Silica Supported Tungstosilisic Acid | Conventional heating or ultrasonic irradiation | 79-90 | Reusable catalyst, green conditions. nih.gov |

| Microwave Irradiation (Catalyst-free or with catalyst) | Microwave heating, various solvents | Good to Excellent | Rapid reaction times, improved yields. nih.govrjpbcs.com |

| Chitosan-based Biocatalyst (TCsSB) | Ultrasonic irradiation, EtOH, 35 °C | High | Eco-friendly, mild conditions, reusable catalyst. nih.gov |

| Iodine | Stirring in ethanol | Moderate to Good | Simple and accessible catalyst. mdpi.com |

Reaction Mechanism Elucidation in the Formation of this compound

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product outcomes. The formation of this compound, typically via the Hantzsch synthesis, proceeds through a series of well-defined intermediates and transition states.

The Hantzsch thiazole synthesis commences with the reaction between an α-haloketone and a thioamide (or thiourea). wikipedia.org The generally accepted mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 2-halo-1-(4-ethoxyphenyl)ethanone. This step forms a key acyclic intermediate.

Subsequent steps involve an intramolecular cyclization. The amino group of the thiourea intermediate attacks the carbonyl carbon of the ketone, leading to a hydroxyl-thiazoline intermediate after proton transfer. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring.

Key Intermediates in the Hantzsch Synthesis:

S-Alkylated Intermediate: Formed by the initial nucleophilic attack of the thiourea sulfur on the α-carbon of the haloketone.

Hydroxy-thiazoline Intermediate: The product of the intramolecular cyclization, resulting from the attack of the amino group on the carbonyl carbon.

The transition states in this process involve the bond-forming and bond-breaking steps. For instance, the transition state for the initial S-alkylation involves the partial formation of the C-S bond and partial breaking of the C-halogen bond. The subsequent cyclization proceeds through a transition state where the N-C bond is partially formed. The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. Under acidic conditions, the reaction of α-halogeno ketones with N-monosubstituted thioureas can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, indicating a shift in the nucleophilic attack during cyclization. rsc.org

The formation of the thiazole ring is a thermodynamically favorable process, driven by the formation of a stable aromatic system. Kinetic studies of thiazole formation, while not specifically reported for this compound, provide general insights into the reaction dynamics.

The reaction is often found to follow second-order kinetics, consistent with a bimolecular rate-determining step, which is typically the initial nucleophilic attack of the thiourea on the α-haloketone. The rate of the reaction is influenced by several factors, including the nature of the solvent, the temperature, and the presence of catalysts.

Thermodynamic parameters such as the energy of activation (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS) can be determined by studying the reaction rate at different temperatures. A negative entropy of activation is often observed in cyclization reactions, indicating a more ordered transition state compared to the reactants. This is consistent with the formation of a rigid cyclic transition state leading to the thiazole ring.

The table below presents hypothetical thermodynamic data for the formation of a generic 5-aryl-2-aminothiazole, illustrating the typical energetic profile of the reaction.

| Parameter | Typical Value Range | Implication |

| Energy of Activation (Ea) | 50-80 kJ/mol | Energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Activation (ΔH) | 45-75 kJ/mol | Change in heat content in going from reactants to the transition state. |

| Entropy of Activation (ΔS) | -80 to -120 J/(mol·K) | Indicates a more ordered transition state, typical for cyclization reactions. |

| Gibbs Free Energy of Activation (ΔG*) | 80-110 kJ/mol (at 298 K) | Overall energy barrier, determining the reaction rate. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 4 Ethoxyphenyl Thiazol 2 Amine

Impact of the 4-Ethoxyphenyl Substituent at the 5-Position on Molecular Interactions and Biological Activities

The nature of the substituent at the 5-position of the thiazole (B1198619) ring plays a critical role in determining the molecule's biological profile. The presence of an aryl group, such as the 4-ethoxyphenyl moiety, significantly influences the compound's interactions with biological targets.

Research on related structures, such as 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones, has demonstrated that the substituent on the phenyl ring is crucial for activity. For instance, the introduction of alkoxy groups (like ethoxy) on the benzylidene ring at the 5-position resulted in compounds with high antileukemic activity at submicromolar concentrations. researchgate.net In a study of ERK1/2 inhibitors, shifting an ethoxy group from the 4-position to the 2-position on the phenyl ring of a related thiazolidine-2,4-dione derivative significantly improved its ability to inhibit cell proliferation and induce apoptosis. nih.govresearchgate.net This highlights the sensitivity of biological activity to the precise placement of the alkoxy substituent.

Role of the Thiazole-2-amine Moiety in Ligand-Target Binding and Pharmacological Profiles

The key features of the thiazole-2-amine moiety that contribute to its function include:

Hydrogen Bonding Capability: The nitrogen atoms within the thiazole ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors. researchgate.net This allows for crucial interactions with amino acid residues in the active sites of target proteins, such as kinases. researchgate.net For example, the cyclic nitrogen can form hydrogen bonds with the ATP binding site of Src kinase, enhancing the compound's affinity for the target. researchgate.net

Aromaticity and Rigidity: The aromatic nature of the thiazole ring provides a rigid scaffold, which helps to orient substituents in a defined three-dimensional space for optimal interaction with a binding site. This rigidity can reduce the entropic penalty upon binding, leading to higher affinity.

Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic rings in drug design. Its unique combination of electronic and steric properties can improve pharmacokinetic profiles or enhance target interactions. globalresearchonline.net

Multifunctional Scaffold: The amino group at the 2-position serves as a versatile chemical handle. researchgate.net It can be readily modified to introduce various substituents, allowing for the fine-tuning of the molecule's properties and the exploration of structure-activity relationships. researchgate.netnih.gov

The broad spectrum of activities associated with 2-aminothiazole derivatives, from antibacterial to anticancer agents, underscores the importance of this core structure in medicinal chemistry. nih.gov

Conformational Analysis and Stereochemical Influences on Activity of 5-(4-Ethoxyphenyl)thiazol-2-amine Derivatives

The three-dimensional conformation of a molecule is critical to its ability to bind to a biological target. For derivatives of this compound, the relative orientation of the phenyl ring and the thiazole ring is a key conformational feature.

While specific conformational analysis for this compound is not detailed in the provided sources, the principles from similar structures suggest that there will be a preferred rotational angle between the thiazole and the ethoxyphenyl rings. This dihedral angle influences the molecule's volume and the spatial disposition of the ethoxy group, which can be critical for fitting into a specific binding pocket. The pharmacological activity of such compounds can be highly sensitive to steric effects and the precise positioning of substituents. nih.gov For example, in a series of ROCK II inhibitors, the introduction of different aryl groups at the 4-position and aminoalkyl groups at the 5-position of the thiazole ring led to significant variations in inhibitory activity, with one analog showing an IC₅₀ value of 20 nM. nih.gov Such potent activity is often dependent on an optimal conformational arrangement that maximizes favorable interactions with the target.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics-Driven Lead Optimization for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful tools used in medicinal chemistry to understand the relationship between a molecule's structure and its biological activity, guiding the optimization of lead compounds. nih.gov

For thiazole derivatives, these approaches have been instrumental in identifying key structural features required for potency and selectivity. For instance, molecular docking studies on benzo[d]thiazol-2-amine derivatives targeting the HER enzyme revealed that specific structural features and interaction profiles led to higher binding affinities. nih.gov Similarly, docking studies of thiazol-2-amine derivatives as antimicrobial agents suggested inhibitory activity through binding within the active sites of enzymes like Enoyl ACP reductase. nih.gov

In the development of CHK1 inhibitors, a drug design effort focusing on the 2-aminothiazole-4-carboxamide class used structure-based design to achieve significant improvements in cell-based activity while maintaining selectivity against other kinases like CDK2. nih.gov X-ray crystallography of a lead compound bound to the CHK1 protein revealed a specific 'U-shaped' topology and key interactions within the ATP binding site, providing a clear roadmap for further optimization. nih.gov

A SAR study on thiazole derivatives as antibacterial agents indicated that the presence of electron-withdrawing groups on the phenyl ring was beneficial for activity. mdpi.com These types of analyses, which correlate electronic properties with biological function, are central to QSAR. By building computational models based on a series of analogs, researchers can predict the activity of novel compounds and prioritize synthesis efforts, accelerating the discovery of more effective therapeutic agents.

The following table summarizes the biological activities of selected 2-aminothiazole derivatives, illustrating the impact of structural modifications.

| Compound Class | Target/Activity | Key Structural Features & SAR Insights |

| 5-Arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones | Antileukemic | Alkoxy substituents on the 5-arylidene ring, such as methoxy and ethoxy, led to high activity (IC₅₀ = 0.10–0.95 µM). researchgate.net |

| 4-Aryl-5-aminomethyl-thiazole-2-amines | ROCK II Inhibition | Specific aryl and aminomethyl substitutions are crucial for potent inhibition (Compound 10l IC₅₀ = 20 nM). nih.gov |

| 2-Aminothiazole-4-carboxamides | CHK1 Inhibition | Specific combinations of substructures led to improved cell-based activity and high selectivity over CDK2. nih.gov |

| Substituted phenylthiazol-2-amine derivatives | Antibacterial | Electron-withdrawing groups on the phenyl ring enhanced antimicrobial activity. mdpi.com |

Theoretical and Computational Chemistry of 5 4 Ethoxyphenyl Thiazol 2 Amine

Electronic Structure and Reactivity Analysis Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT calculations can elucidate a range of molecular properties that are crucial for understanding chemical behavior.

Theoretical investigations into thiazole (B1198619) derivatives often employ DFT to understand their structural, spectroscopic, and electronic characteristics. researchgate.net A fundamental aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity, as it is energetically more favorable to move electrons from the HOMO to the LUMO. mdpi.com For thiazole derivatives, the HOMO and LUMO analysis is instrumental in determining the charge transfer possibilities within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable DFT-based analysis. The MEP surface provides a visual representation of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how a molecule will interact with other chemical species, including biological macromolecules.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are calculated to further characterize the chemical behavior of thiazole-containing compounds.

Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can quantify charge delocalization and hyperconjugative interactions, which contribute to the stability of the molecule. researchgate.net For thiazole derivatives, NBO analysis has been used to understand the charge transfer between localized bonds and lone pairs. mdpi.com

Molecular Docking and Molecular Dynamics Simulations with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level.

Molecular Docking:

Molecular docking studies have been performed on a variety of 2-aminothiazole derivatives, revealing their potential to interact with various biological targets. A significant area of research for this class of compounds is their activity as tubulin inhibitors. researchgate.netmdpi.comsynarchive.comresearchgate.netmdpi.com Tubulin is a crucial protein involved in cell division, making it an attractive target for anticancer therapies.

Docking studies of thiazole derivatives have often targeted the colchicine binding site of tubulin. researchgate.netmdpi.com These studies predict the binding mode and affinity of the ligands within this pocket. For example, a study on novel thiazole derivatives revealed that the compounds fit well into the colchicine binding site, with key interactions involving amino acid residues such as Cys241. The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions.

While no specific docking studies for 5-(4-Ethoxyphenyl)thiazol-2-amine were identified in the provided search results, its structural similarity to known tubulin inhibitors suggests it may also bind to the colchicine site. A hypothetical docking study would likely show the 2-amino group of the thiazole ring forming hydrogen bonds with residues in the binding pocket, while the ethoxyphenyl group would engage in hydrophobic interactions.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction compared to the static view offered by molecular docking. MD simulations track the movements of atoms in the system over time, allowing for the assessment of the stability of the ligand-protein complex and the characterization of the intermolecular interactions.

MD simulations have been employed to study the binding of 2-aminothiazole inhibitors to targets like cyclin-dependent kinase 5 (CDK5). acs.org These simulations revealed that the stability of the inhibitor-protein complex is influenced by both hydrogen bonding and hydrophobic interactions. The analysis of the simulation trajectories can also provide insights into the role of van der Waals interactions in the binding affinity. acs.org

For this compound, an MD simulation, following a docking study, would be crucial to validate the stability of its predicted binding pose within a target protein like tubulin. The simulation would allow for the analysis of the flexibility of the ligand and the protein, and the evolution of the intermolecular interactions over time, providing a more accurate estimation of the binding free energy.

| Computational Technique | Application to this compound (Inferred) | Key Insights |

| Molecular Docking | Prediction of binding mode and affinity to biological targets, such as the colchicine binding site of tubulin. | Identification of key interacting residues, role of hydrogen bonding and hydrophobic interactions. |

| Molecular Dynamics | Assessment of the stability of the ligand-protein complex over time. | Understanding the dynamic nature of the interaction, refinement of binding poses, and calculation of binding free energies. |

Prediction of Spectroscopic Properties for Advanced Mechanistic Probing

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds and for understanding their electronic properties. The comparison between calculated and experimental spectra can confirm the proposed structure of a molecule.

NMR Spectroscopy:

Theoretical calculations of NMR spectra, particularly 1H and 13C chemical shifts, are often performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. For thiazole derivatives, computational studies have demonstrated good agreement between calculated and experimental NMR spectra. researchgate.net The prediction of chemical shifts can aid in the assignment of experimental signals and provide confidence in the structural characterization of the molecule.

Vibrational Spectroscopy (FT-IR and Raman):

The vibrational frequencies of a molecule can be calculated using DFT methods. These theoretical frequencies can then be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. The analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) calculations, allows for a detailed assignment of the experimental vibrational bands. researchgate.net Such studies have been performed on various thiazole derivatives, providing valuable insights into their vibrational properties. scienceopen.comnih.gov

Electronic Spectroscopy (UV-Vis):

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net TD-DFT calculations can provide information about the wavelengths of maximum absorption (λmax), the oscillator strengths of the electronic transitions, and the nature of the molecular orbitals involved in these transitions. For thiazole derivatives, TD-DFT has been used to understand the electronic transitions, which are often of the π-π* type. researchgate.net

While specific predicted spectroscopic data for this compound is not available in the provided search results, the established computational methodologies for related compounds indicate that its spectroscopic properties could be reliably predicted. These predictions would be a valuable tool for its unambiguous characterization and for a deeper understanding of its electronic structure.

| Spectroscopic Technique | Computational Method | Information Obtained |

| NMR | DFT with GIAO | Predicted 1H and 13C chemical shifts for structural confirmation. |

| FT-IR/Raman | DFT | Predicted vibrational frequencies and mode assignments. |

| UV-Vis | TD-DFT | Predicted absorption maxima (λmax) and nature of electronic transitions. |

Reaction Mechanism Simulations and Computational Elucidation of Reaction Pathways

The most common method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. synarchive.comchemhelpasap.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. wikipedia.org The generally accepted mechanism for the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com

DFT calculations can be employed to model this reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of the activation energies for each step of the reaction, providing a quantitative understanding of the reaction kinetics.

While no specific reaction mechanism simulations for the synthesis of this compound were found in the provided search results, computational studies on the synthesis of other thiazole derivatives have been reported. eurjchem.com These studies utilize DFT to investigate the equilibrium geometry of the synthesized compounds and to analyze their electronic properties through HOMO/LUMO calculations.

A computational study on the synthesis of this compound via the Hantzsch reaction would likely involve the following steps:

Identification of the appropriate α-haloketone and thiourea precursors.

DFT calculations to model the initial nucleophilic attack, the cyclization step, and the final dehydration.

Localization of the transition state structures for each elementary step.

Such a study would provide a detailed, atomistic understanding of the reaction mechanism and could potentially lead to the development of more efficient and selective synthetic routes to this and other 2-aminothiazole derivatives.

Biological Activities and Mechanistic Insights of 5 4 Ethoxyphenyl Thiazol 2 Amine Pre Clinical Focus

In Vitro Pharmacological Profiling and Enzyme Inhibition Studies

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. The 2-aminothiazole core is a recognized pharmacophore that has been investigated for its inhibitory effects on several key enzyme families.

While direct enzymatic inhibition data for 5-(4-Ethoxyphenyl)thiazol-2-amine is not extensively documented in the available literature, studies on analogous structures provide valuable insights into its potential activity.

Carbonic Anhydrase (CA): The 2-aminothiazole scaffold is a component of various known carbonic anhydrase inhibitors. These enzymes play crucial roles in physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. Research on related benzothiazole sulfonamides has identified potent, isoform-selective inhibitors of human carbonic anhydrase (hCA) isoforms I, II, VII, and IX. researchgate.net The inhibitory mechanism typically involves the interaction of the sulfonamide group with the zinc ion in the enzyme's active site.

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary approach for managing Alzheimer's disease. Thiazole (B1198619) derivatives have been synthesized and evaluated as cholinesterase inhibitors, with some compounds showing significant inhibitory potential against both AChE and BChE. researchgate.netnih.gov The thiazole ring often serves as a central scaffold for positioning functional groups that interact with the active site of the cholinesterases.

Glutathione S-Transferase Omega 1 (GSTO1): GSTO1 is an enzyme involved in the detoxification of xenobiotics and has been implicated in inflammatory processes and cancer. medchemexpress.com Specific inhibitors of GSTO1 have been developed as potential therapeutic agents. medchemexpress.comnih.gov For instance, the inhibitor C1-27 was found to effectively inhibit the activity of mouse GstO1 with an IC50 value of approximately 220 nM. nih.gov While direct inhibition by this compound has not been reported, the broader class of thiazole-containing compounds is explored for activity against various GST isozymes. nih.gov

There is currently a lack of specific preclinical data in the scientific literature detailing the receptor binding profile or the direct modulation of signaling pathways by this compound. Research in this area is necessary to elucidate its potential molecular targets and mechanisms of action at the receptor level.

Cellular Effects and Phenotypic Screening (excluding clinical human trial data)

In vitro cell-based assays are crucial for determining the potential therapeutic effects of a compound at a cellular level, including its impact on cell growth, viability, and interactions with pathogens.

The 2-aminothiazole core is a feature of many compounds investigated for anticancer properties. mdpi.com While specific data for this compound is limited, research on a structurally analogous compound, 5-(4-Ethoxyphenyl)- researchgate.netrasayanjournal.co.inresearchgate.netthiadiazole-2-amine , provides insight into the potential activity of this substitution pattern. A study evaluated a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines for their anticancer activity against a breast cancer cell line. rasayanjournal.co.in Although specific cytotoxicity values for the ethoxy derivative were not detailed, the study noted that some compounds in the series demonstrated moderate to good anticancer activity. rasayanjournal.co.in This suggests that the 4-ethoxyphenyl substituent on a five-membered heterocyclic amine core could contribute to cytotoxic effects in cancer cells.

Table 1: Anticancer Activity of a Structurally Related Thiadiazole Analog Note: The following data is for 5-(4-Ethoxyphenyl)- researchgate.netrasayanjournal.co.inresearchgate.netthiadiazole-2-amine, a structural analog of the subject compound.

| Compound Series | Cancer Cell Line | Activity Level | Source |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Breast Cancer | Moderate to Good (for select analogs) | rasayanjournal.co.in |

Compounds containing phenol and thiazole moieties are often associated with antioxidant properties. researchgate.netnih.gov The mechanism of action typically involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. Standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are used to quantify this activity. mdpi.comresearchgate.netresearchgate.netnih.gov

Thiazole derivatives are a well-established class of antimicrobial agents with activity against a range of bacteria and fungi. nih.govmdpi.com The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. nih.gov

A study on the structurally related compound 5-(4-Ethoxyphenyl)- researchgate.netrasayanjournal.co.inresearchgate.netthiadiazole-2-amine (compound 4h in the study) provides specific data on its in vitro antimicrobial activity. The compound was tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Candida albicans) using the disc diffusion method. rasayanjournal.co.in The compound showed moderate activity, particularly against the Gram-positive bacterium B. subtilis and the fungus A. niger. rasayanjournal.co.in

Table 2: In Vitro Antimicrobial Activity of 5-(4-Ethoxyphenyl)- researchgate.netrasayanjournal.co.inresearchgate.netthiadiazole-2-amine (Analog) Data represents the zone of inhibition in millimeters (mm). A concentration of 100 µg/mL was used for the test compound.

| Microorganism | Strain | Type | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) - Standard | Source |

| Staphylococcus aureus | MTCC 7443 | Gram (+) Bacteria | 12 | Ciprofloxacin (20 µg/mL) | 26 | rasayanjournal.co.in |

| Bacillus subtilis | MTCC 121 | Gram (+) Bacteria | 14 | Ciprofloxacin (20 µg/mL) | 28 | rasayanjournal.co.in |

| Escherichia coli | MTCC 118 | Gram (-) Bacteria | 10 | Ciprofloxacin (20 µg/mL) | 25 | rasayanjournal.co.in |

| Pseudomonas aeruginosa | MTCC 424 | Gram (-) Bacteria | 11 | Ciprofloxacin (20 µg/mL) | 26 | rasayanjournal.co.in |

| Aspergillus niger | - | Fungus | 14 | Fluconazole (20 µg/mL) | 20 | rasayanjournal.co.in |

| Candida albicans | - | Fungus | 12 | Fluconazole (20 µg/mL) | 22 | rasayanjournal.co.in |

Anti-inflammatory Properties and Target Identification

No specific preclinical studies detailing the in vitro or in vivo anti-inflammatory properties of this compound were identified. Research on structurally related 2-aminothiazole derivatives suggests that compounds within this class may exhibit anti-inflammatory effects through various mechanisms. For instance, studies on other thiazole derivatives have pointed towards the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). However, without direct experimental evidence, it is not possible to ascertain if this compound possesses similar activities or to identify its specific molecular targets in the inflammatory cascade.

Identification and Validation of Molecular Targets for this compound's Biological Actions

There is no available research that identifies and validates specific molecular targets for the biological actions of this compound. The process of target identification and validation is a critical step in preclinical drug discovery, involving techniques such as affinity chromatography, genetic screening, and computational modeling. The absence of such studies in the public literature means that the proteins or other biomolecules with which this compound may interact to exert a biological effect have not been characterized.

Structure-Mechanism Relationships Underlying Biological Activities

Due to the lack of data on the biological activities and molecular targets of this compound, no information on its structure-mechanism relationships can be provided. Structure-activity relationship (SAR) studies, which involve the synthesis and testing of analog compounds, are essential to understand how the chemical structure of a molecule influences its biological activity. Such studies would elucidate the importance of the 4-ethoxyphenyl group, the thiazole ring, and the 2-amino group for any potential therapeutic effects. At present, no such studies specific to this compound have been published.

Advanced Analytical and Spectroscopic Characterization for Deeper Research Inquiry

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and configuration. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence the material's macroscopic properties.

For thiazole (B1198619) derivatives, X-ray crystallography has been instrumental in confirming molecular structures and understanding their solid-state behavior. While a specific crystal structure for 5-(4-Ethoxyphenyl)thiazol-2-amine was not found in the search results, related structures provide valuable insights. For instance, the crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one demonstrated the formation of an O-alkylated product, a determination made possible only through X-ray diffraction analysis. nih.gov Similarly, the crystal structure of 2,4-dibromothiazole revealed a disordered structure with random molecular orientations. st-andrews.ac.uk

In a study of ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, two independent molecules were found in the asymmetric unit, with the thiazole rings adopting different dihedral angles with respect to the pyrano[3,2-c]chromene ring system. researchgate.net This highlights the conformational flexibility that can be present in such molecules and the importance of X-ray crystallography in capturing these details. The analysis of these crystal structures often involves the examination of intermolecular forces. For example, in the aforementioned pyranochromene derivative, both intra- and intermolecular N—H···O and N—H···N hydrogen bonds were identified. researchgate.net

The process of X-ray crystallography involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined. nih.gov

Table 1: Representative Crystallographic Data for a Thiazole Derivative

| Parameter | Value |

| Compound Name | Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate |

| Formula | C19H16N2O5S |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 15.6232 (10) |

| b (Å) | 15.0696 (9) |

| c (Å) | 15.9063 (11) |

| β (°) | 98.873 (2) |

| V (ų) | 3700.1 (4) |

| Z | 8 |

Data sourced from a study on a related thiazole derivative. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), Nuclear Overhauser Effect (NOE) spectroscopy, and relaxation studies, provide detailed information about connectivity, spatial proximity of atoms, and molecular motion, which are crucial for conformational and interaction analysis.

For this compound, ¹H and ¹³C NMR would be fundamental for confirming the basic structure. In a study of a similar compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, ¹H-NMR and ¹³C-NMR were used to confirm its formation. nanomedicine-rj.com The chemical shifts in the ¹³C-NMR spectrum at δ (99.79, 150.17, and 168.55) ppm were assigned to C₅, C₄, and C₂ of the thiazole ring, respectively. nanomedicine-rj.com The phenyl ring carbons were observed at δ C₉ (158.99), C₈,₈' (114.27), C₇,₇' (128.34), and C₆ (127.30) ppm, with the methoxy carbon at δ 55.51 ppm. nanomedicine-rj.com

Conformational analysis of flexible molecules often employs a combination of NMR data and computational modeling. For instance, in a study of flexible sulfonic esters, temperature-independent ¹H NMR spectra were explained by rapid conformational exchange rates (10¹⁰-10¹¹ s⁻¹) as determined by Langevin dynamics simulations. nih.gov For more complex molecules, the measurement of vicinal (three-bond) HN-Hα coupling constants (³J(HN-Hα)) can provide information about the backbone torsion angles. mdpi.com

Advanced NMR techniques can also be used to study intermolecular interactions. For example, chemical shift perturbation studies can identify binding sites and determine binding affinities between a molecule and its target. These methods are invaluable in drug discovery and development.

Table 2: Representative ¹³C NMR Chemical Shifts for a Related Thiazole Compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C₂ (Thiazole) | 168.55 |

| C₄ (Thiazole) | 150.17 |

| C₅ (Thiazole) | 99.79 |

| C₆ (Phenyl) | 127.30 |

| C₇,₇' (Phenyl) | 128.34 |

| C₈,₈' (Phenyl) | 114.27 |

| C₉ (Phenyl) | 158.99 |

| OCH₃ | 55.51 |

Data for 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. nanomedicine-rj.com

Mass Spectrometry for Metabolite Profiling and Reaction Pathway Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for molecular weight determination, elemental composition analysis, and structural elucidation. In the context of deeper research, advanced mass spectrometry techniques are crucial for metabolite profiling and identifying transient intermediates in reaction pathways.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. For various thiazole derivatives, HRMS has been used to confirm their synthesis and purity. rsc.orgrsc.org

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules. ESI-MS is particularly well-suited for studying reaction mechanisms as it can detect charged intermediates directly from the reaction mixture. nih.gov The monitoring of reactions in real-time by ESI-MS allows for the observation of the formation and consumption of intermediates, providing valuable mechanistic insights. nih.gov For instance, in organocatalytic reactions, charged iminium ions or easily protonated amines and enamines can be readily detected. nih.gov

Metabolite profiling, a key aspect of metabolomics, heavily relies on mass spectrometry coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.gov This approach allows for the detection and quantification of numerous metabolites in a biological sample, which can help in understanding the metabolic fate of a compound like this compound. By comparing the metabolic profiles of treated and untreated systems, potential metabolites can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment the parent ions of these potential metabolites, and the resulting fragmentation patterns can be used to elucidate their structures.

Table 3: High-Resolution Mass Spectrometry Data for a Thiazole Derivative

| Compound | Ion | Calculated m/z | Found m/z |

| 5-bromo-N,N-diethylbenzo[d]thiazol-2-amine | [M+H]⁺ | 285.0056 | 285.0059 |

| N-benzyl-N-methylnaphtho[2,1-d]thiazol-2-amine | [M+H]⁺ | 305.1107 | 305.1111 |

Data from a study on related aminothiazole derivatives. rsc.org

Infrared (IR) and UV-Visible Spectroscopy for Electronic Structure and Complexation Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide information about the vibrational and electronic properties of a molecule, respectively.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For aminothiazole derivatives, characteristic IR absorption bands include N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations (around 3000-3100 cm⁻¹ for aromatic and 2850-3000 cm⁻¹ for aliphatic), C=N stretching (around 1640-1690 cm⁻¹), and C-S stretching vibrations. mdpi.com In a study of 2-acetylamino-5-(4-acetylphenylazo)-4-phenylthiazole, IR absorptions at 3373 and 3297 cm⁻¹ were characteristic of the NH₂ group. mdpi.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. These parameters are sensitive to the electronic structure of the molecule, including the extent of conjugation. For 2-amino-4-phenyl thiazole, UV/Vis spectra show λₘₐₓ at 229 and 283 nm. caymanchem.com The electronic transitions can be further investigated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). tandfonline.com

Both IR and UV-Vis spectroscopy can be used to study complexation. Changes in the vibrational frequencies in the IR spectrum or shifts in the λₘₐₓ in the UV-Vis spectrum upon addition of a metal ion or another molecule can indicate the formation of a complex and provide information about the binding site and the nature of the interaction. For example, the halochromism (color change upon pH change) of certain 5-N-arylaminothiazoles has been studied using UV/Vis absorption spectroscopy. researchgate.net

Table 4: Representative Spectroscopic Data for Aminothiazole Derivatives

| Technique | Compound | Characteristic Peaks/Wavelengths |

| IR | 2-acetylamino-5-(4-acetylphenylazo)-4-phenylthiazole | 3373, 3297 cm⁻¹ (NH₂) |

| UV-Vis | 2-amino-4-phenyl Thiazole | λₘₐₓ: 229, 283 nm |

Data sourced from studies on related thiazole compounds. mdpi.comcaymanchem.com

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Insights (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light.

The applicability of these techniques to this compound depends on whether it is chiral. Based on its structure, this compound is achiral and would therefore not exhibit a CD or ORD spectrum.

However, if the compound were to be modified to introduce a chiral center, or if it were to interact with a chiral environment (such as a protein), then chiroptical spectroscopy would become a valuable tool. For instance, CD spectroscopy is widely used to study the secondary structure of proteins and can be used to investigate conformational changes upon binding of a small molecule.

In a broader context, chiroptical spectroscopy has been applied to study the interaction of other thiazole derivatives with biological macromolecules. For example, circular dichroism measurements were used to understand the synergistic interaction between a 1,3,4-thiadiazole derivative and Amphotericin B. tcu.edu

Should a chiral derivative of this compound be synthesized, CD and ORD would be essential for:

Determining the absolute configuration: The sign and shape of the CD spectrum can often be correlated with the absolute stereochemistry of the molecule, especially when compared with computational predictions.

Studying conformational changes: The CD spectrum is sensitive to the conformation of the molecule, and changes in the spectrum can indicate shifts in the conformational equilibrium.

Investigating intermolecular interactions: Induced CD signals can be observed when an achiral molecule binds to a chiral host, providing information about the binding event.

Since this compound is achiral, no data table for chiroptical spectroscopy is applicable.

Future Directions, Challenges, and Emerging Research Opportunities for 5 4 Ethoxyphenyl Thiazol 2 Amine

Exploration of Novel Synthetic Methodologies and Green Chemistry Enhancements

The synthesis of thiazole (B1198619) derivatives, including 5-(4-Ethoxyphenyl)thiazol-2-amine, has traditionally relied on established methods like the Hantzsch thiazole synthesis. researchgate.netmdpi.com However, the future of its production lies in the development of more efficient, sustainable, and environmentally friendly approaches.

Novel Synthetic Routes:

Recent research has focused on creating new pathways for thiazole synthesis. For instance, one-pot multi-component procedures are being developed that offer high yields and simplify the reaction process. bepls.com The use of catalysts like silica-supported tungstosilisic acid and reusable catalysts such as chitosan-grafted hydrogels (TCsSB) are being explored to facilitate these reactions under milder conditions. bepls.comnih.gov Other innovative methods include the use of α-diazoketones and thiourea (B124793) in the presence of PEG-400, and catalyst-free synthesis using water as a solvent. bepls.com

Green Chemistry Enhancements:

| Synthetic Method | Key Features | Potential Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid synthesis, high yields, use of green solvents. | bepls.com |

| Ultrasonic Irradiation | Employment of ultrasound to promote chemical reactions. | Mild reaction conditions, quick reaction times, high yields. | nih.gov |

| Catalyst-Free Synthesis | Reactions conducted in the absence of a catalyst, often in water. | Environmentally friendly, simplified procedure. | bepls.com |

| Reusable Catalysts | Utilization of catalysts that can be recovered and reused. | Reduced waste, cost-effective, sustainable. | nih.gov |

Identification of Undiscovered Biological Targets and Therapeutic Applications (pre-clinical)

The thiazole ring is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govglobalresearchonline.netmdpi.com Pre-clinical research on this compound and its derivatives is actively exploring new biological targets and potential therapeutic uses.

Anticancer Potential:

Thiazole derivatives have shown promise as anticancer agents by targeting various mechanisms involved in cancer cell growth and proliferation. nih.govresearchgate.net Research has demonstrated that certain thiazole compounds can inhibit cancer cell migration and invasion without significant cytotoxicity to normal cells. nih.gov Specific derivatives have been investigated as inhibitors of enzymes like EGFR (epidermal growth factor receptor) and CDK12 (cyclin-dependent kinase 12), which are implicated in the progression of various cancers, including non-small cell lung cancer, breast cancer, and esophageal squamous cell carcinoma. mdpi.comnih.gov

Antimicrobial and Other Activities:

The thiazole nucleus is a component of many antimicrobial agents. nih.govglobalresearchonline.net Research into new thiazole derivatives is focused on combating antibiotic resistance by targeting different microbial pathways. nih.gov Beyond cancer and microbial infections, thiazole derivatives have been investigated for a range of other biological activities, including antioxidant and anti-inflammatory properties. mdpi.comnih.gov

| Biological Target/Application | Pre-clinical Findings | Potential Therapeutic Area | Reference |

| Cancer Cell Migration & Invasion | Inhibition of motility in metastatic cancer cells. | Metastatic Cancer | nih.gov |

| EGFR/HER2 Inhibition | Inhibition of key enzymes in cancer cell signaling. | Non-Small Cell Lung Cancer, Breast Cancer | mdpi.comresearchgate.net |

| CDK12 Inhibition | Targeting a kinase involved in esophageal cancer. | Esophageal Squamous Cell Carcinoma | nih.gov |

| Antimicrobial Activity | Action against various microbial targets. | Infectious Diseases | nih.gov |

| Antioxidant Activity | Scavenging of free radicals. | Diseases related to oxidative stress | mdpi.com |

Integration with Advanced Delivery Systems and Formulation Strategies (conceptual)

The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor water solubility, which can affect its bioavailability. nih.gov For compounds like this compound, which may exhibit poor solubility, advanced drug delivery and formulation strategies are crucial for enhancing their therapeutic potential.

Lipid-Based Carrier Systems:

To overcome the challenge of poor solubility, lipid-based formulations are a promising approach. nih.gov These systems, which include self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes, can help to keep the drug in a dissolved state in the gastrointestinal tract, thereby improving its absorption and bioavailability. nih.gov

Nanotechnology-Based Formulations:

Nanoparticles and polymeric conjugates represent another avenue for improving the delivery of poorly soluble drugs. nih.gov These systems can enhance bioavailability and may also offer the potential for targeted drug delivery to specific tissues or cells, which could be particularly beneficial for applications like cancer therapy.

Conceptual Formulation Strategies for this compound:

| Formulation Strategy | Mechanism of Action | Potential Benefits | Reference |

| Self-Emulsifying Systems | Forms a fine emulsion in the GI tract, keeping the drug dissolved. | Enhanced bioavailability. | nih.gov |

| Solid Lipid Nanoparticles (SLN) | Encapsulates the drug in a solid lipid core. | Improved stability and controlled release. | nih.gov |

| Polymeric Conjugates | Covalently links the drug to a polymer. | Increased solubility and potential for targeting. | nih.gov |

| Cyclodextrin Complexation | Forms an inclusion complex with the drug molecule. | Enhanced solubility and stability. | nih.gov |

Potential Applications Beyond Medicinal Chemistry

While the primary focus of research on this compound has been in medicinal chemistry, its unique chemical structure suggests potential applications in other scientific and industrial fields.

Materials Science:

Thiazole-containing compounds have been investigated for their use in organic electronics. mdpi.com The electronic properties of the thiazole ring could make derivatives of this compound suitable for applications in materials such as organic light-emitting diodes (OLEDs) or organic solar cells. Additionally, the ability of thiazole derivatives to act as corrosion inhibitors for metals like mild steel in acidic environments opens up possibilities for their use in industrial settings to protect infrastructure and machinery. researchgate.net

Agrochemicals:

The biological activity of thiazole derivatives extends to the agricultural sector. Some thiazole compounds have been shown to possess fungicidal properties, indicating their potential use in protecting crops from fungal diseases. researchgate.net For example, certain derivatives have demonstrated efficacy against pathogens like Botrytis cinerea, which causes gray mold in tomatoes. researchgate.net Further research could lead to the development of novel and effective agrochemicals based on the this compound scaffold.

Application of Artificial Intelligence and Machine Learning in Rational Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.govnih.govcrimsonpublishers.com These powerful computational tools can significantly accelerate the design and discovery of new molecules with desired properties.

Rational Drug Design:

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new compounds. nih.govmdpi.com This allows for the rational design of novel derivatives of this compound with enhanced efficacy and reduced toxicity. nih.govcrimsonpublishers.com Techniques like quantitative structure-activity relationship (QSAR) modeling and virtual screening can be employed to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Predictive Modeling and De Novo Design:

Machine learning models can be trained to predict various pharmaceutical parameters, including solubility, bioavailability, and toxicity. crimsonpublishers.commdpi.com Furthermore, generative AI models can design entirely new molecules with specific therapeutic profiles from scratch. crimsonpublishers.com This "inverse-design" approach holds immense potential for discovering novel drug candidates based on the this compound framework.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Ethoxyphenyl)thiazol-2-amine, and how do reaction parameters affect yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For example, refluxing 2-amino-4-phenylthiazole with aldehydes in ethanol under acidic conditions (e.g., acetic acid) yields Schiff base derivatives, as demonstrated in thiazole synthesis . Reaction time (7–12 hours), solvent polarity, and catalyst choice (e.g., triethylamine in dichloromethane) critically influence purity and yield. Monitoring via TLC and recrystallization from ethanol are recommended for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH₂ bands at 3300–3500 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N₂OS at m/z 233.08) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as applied in structurally similar thiazole derivatives .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model frontier molecular orbitals (HOMO-LUMO), charge distribution, and reactivity. Becke’s three-parameter exchange-correlation functional and Lee-Yang-Parr correlation are critical for accuracy. Applications include predicting nucleophilic/electrophilic sites for drug design or material science. Software like Gaussian or ORCA can compute dipole moments, polarizabilities, and solvent effects .

Q. What strategies resolve contradictions in reported biological activities of thiazol-2-amine derivatives?

- Methodological Answer :

- Standardized Assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols to compare antimicrobial data .

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate pharmacophores. For example, 4-tert-butyl analogs show enhanced antitumor activity due to hydrophobic interactions .

- Meta-Analysis : Cross-reference bioactivity datasets with computational ADMET models to identify outliers or assay-specific biases .

Q. How do structural modifications at the thiazole ring’s 2-position influence anticancer activity?

- Methodological Answer :

- Functional Group Substitution : Replace the amine group with methyl or aryl groups to alter solubility and target binding. For instance, N-methyl analogs of 4-phenylthiazol-2-amine exhibit reduced cytotoxicity, suggesting NH₂ is critical for apoptosis induction .

- Heterocycle Fusion : Attach imidazo[1,2-α]pyridine or quinoline moieties to enhance DNA intercalation, as seen in derivatives with IC₅₀ values <10 μM against MCF-7 cells .

- In Silico Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR), prioritizing modifications that improve binding affinity .

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

- Cell-Based Assays : Measure COX-2 inhibition in RAW 264.7 macrophages using ELISA for PGE₂ quantification .

- NF-κB Luciferase Reporter Systems : Quantify transcriptional activity in HEK293T cells treated with TNF-α .

- Control Design : Include dexamethasone (positive control) and vehicle-treated cells. Normalize data to protein content (Bradford assay) to account for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.